N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-26(2)19(15-4-6-18-16(12-15)8-9-27(18)3)14-24-22(28)23(29)25-17-5-7-20-21(13-17)31-11-10-30-20/h4-7,12-13,19H,8-11,14H2,1-3H3,(H,24,28)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMYHSGLVLIQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the dihydrobenzo[d][1,4]dioxin-6-amine with oxalic acid derivatives and subsequent alkylation. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres (N₂/Ar) to minimize side reactions .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for solubility and reaction efficiency .
- Temperature control : Maintain 0–25°C during sensitive steps (e.g., amine activation) to prevent decomposition .
- Purity optimization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is critical. Purity ≥95% is achievable with rigorous solvent removal and lyophilization .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.5–7.5 ppm for dihydrobenzo[d][1,4]dioxin) and tertiary amines (δ 2.2–3.0 ppm for dimethylamino groups) .
- Mass spectrometry (HRMS) : Confirm molecular weight (expected ~437.5 g/mol) and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for similar oxalamides?
- Methodological Answer : Discrepancies in yields (e.g., 40–75% for analogous compounds) often arise from:
- Reagent quality : Use freshly distilled DMF or anhydrous solvents to avoid hydrolysis side reactions .
- Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura coupling steps .
- Kinetic vs. thermodynamic control : Monitor reaction progression via TLC or in-situ IR to identify intermediate stabilization points .
- Case study : A 2023 study improved yields from 52% to 68% by replacing THF with DMF in the final coupling step, enhancing solubility of the indolinyl intermediate .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors (5-HT₂A) or kinases, leveraging the indolinyl and dioxane motifs’ affinity for hydrophobic binding pockets .
- QSAR modeling : Train models on oxalamide derivatives with known IC₅₀ values to predict cytotoxicity or enzyme inhibition (e.g., COX-2) .
- ADMET prediction : Tools like SwissADME assess bioavailability and blood-brain barrier penetration, critical for CNS-targeted studies .
Q. What experimental designs are optimal for evaluating its mechanism of action in cancer models?
- Methodological Answer :
- In vitro assays :
- Cell cycle analysis : Flow cytometry (PI staining) to assess G1/S arrest in HeLa or MCF-7 cells .
- Apoptosis assays : Annexin V-FITC/PI dual staining to quantify early/late apoptosis .
- Target validation : siRNA knockdown of hypothesized targets (e.g., Bcl-2) to confirm pathway involvement .
- Dose-response curves : Use 10 nM–100 µM ranges to calculate EC₅₀ values, ensuring replicates (n=6) for statistical power .
Key Research Gaps and Recommendations
- Contradictions : Variability in reported reaction conditions (e.g., solvent polarity effects on yield) necessitates systematic DOE (Design of Experiments) approaches .
- Biological mechanisms : Prioritize proteomic profiling (e.g., LC-MS/MS) to identify off-target interactions .
- Scalability : Pilot-scale synthesis under GMP-like conditions to assess feasibility for preclinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
